molecular formula C10H16F3NO3 B8068585 tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No.: B8068585
M. Wt: 255.23 g/mol
InChI Key: SCVZPELRUYYZAH-SSDOTTSWSA-N
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Description

Chemical Structure: This compound (CAS: 2166273-43-2 or 1628733-94-7) features an azetidine ring with a tert-butyl carbamate group at position 1 and a (1R)-2,2,2-trifluoro-1-hydroxyethyl substituent at position 2. The stereochemistry at the hydroxyethyl group is explicitly R-configured, which is critical for its biological and physicochemical properties .

Properties

IUPAC Name

tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZPELRUYYZAH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Azetidine Formation via Epichlorohydrin and Amine Cyclization

The azetidine ring is commonly synthesized through nucleophilic ring-opening of epichlorohydrin followed by cyclization. A method adapted from CN102827052A involves reacting benzylamine with epichlorohydrin at 0–5°C to form a chlorohydrin intermediate. Subsequent treatment with sodium carbonate in acetonitrile under reflux facilitates cyclization to 1-benzyl-3-hydroxyazetidine. This step achieves a yield of 88.7% with HPLC purity >96%. Hydrogenation using palladium carbon and HCl in methanol removes the benzyl protecting group, yielding 3-hydroxyazetidine hydrochloride.

Key Reaction Conditions

StepReagents/ConditionsYieldPuritySource
Epichlorohydrin reactionBenzylamine, H₂O, 0–5°C, 12 h88.7%96.7%
CyclizationNa₂CO₃, CH₃CN, reflux, 12 h
HydrogenationPd/C, HCl, MeOH, 8 h

Stereoselective Introduction of the Trifluoroethanol Group

Catalytic Hydrogenation of Fluoral Hydrate

The trifluoroethanol moiety can be sourced from 2,2,2-trifluoroethanol, synthesized via hydrogenolysis of fluoral hydrate (CF₃CHO·H₂O) as described in US4658070A. Using a nickel catalyst and aliphatic tertiary amines (e.g., dimethylethylamine) at 175°C and 29–46 bar H₂, this method achieves quantitative yields. The trifluoroethanol is then functionalized into a chiral electrophile for subsequent coupling.

Optimized Hydrogenolysis Conditions

ParameterValueSource
CatalystNickel (0.26–0.38 g)
CocatalystDimethylethylamine (3.56–4.38 ×10⁻³ mol)
Temperature175°C
Pressure29–46 bar H₂
Reaction Time80–110 min

Asymmetric Synthesis of (1R)-2,2,2-Trifluoro-1-hydroxyethyl Group

The chiral center at the 1R position necessitates enantioselective methods. While direct synthesis data is unavailable, analogous approaches employ chiral auxiliaries or catalysts. For instance, enzymatic resolution or Sharpless asymmetric epoxidation could induce stereocontrol. Coupling the trifluoroethanol derivative to the azetidine ring via Mitsunobu or Grignard reactions may preserve configuration.

Convergent Synthesis Strategies

Fragment Coupling Approach

A convergent route involves separately preparing the Boc-protected azetidine and the trifluoroethanol segment, followed by coupling. For example:

  • Azetidine Fragment : Boc-azetidine-3-carboxylic acid is reduced to the alcohol (e.g., using LiAlH₄).

  • Trifluoroethanol Fragment : (R)-2,2,2-trifluoro-1-hydroxyethyl iodide is prepared via stereoselective iodination.

  • Coupling : A Williamson ether synthesis or SN2 reaction links the fragments.

One-Pot Ring Formation and Functionalization

An alternative method forms the azetidine ring with the trifluoroethanol group pre-installed. For example, reacting a chiral epoxide (derived from trifluoroethanol) with an amine precursor could yield the substituted azetidine directly. This approach minimizes protective group steps but requires precise stereochemical control.

Critical Analysis of Methodologies

Yield and Efficiency

  • Ring Formation : The benzylamine-epichlorohydrin method offers high yields (88.7%) but requires hydrogenation for deprotection.

  • Trifluoroethanol Synthesis : Hydrogenolysis is near-quantitative but demands high-pressure equipment.

  • Boc Protection : Typical Boc reactions achieve >90% yields but may require purification via column chromatography.

Stereochemical Challenges

Achieving the 1R configuration remains a hurdle. Asymmetric catalysis or chiral pool synthesis (e.g., using naturally derived alcohols) could resolve this, though no direct examples are cited.

Scalability and Cost

  • The use of palladium carbon and nickel catalysts impacts cost.

  • Chemenu’s pricing indicates commercial 25g batches cost $1,940, reflecting synthesis complexity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s overall stability and reactivity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

Azetidine Derivatives with Hydroxyalkyl Chains
  • tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) :

    • Substituents: A longer hydroxybutyl chain and a 4-methoxyphenyl group.
    • Synthesis Yield: 42% (lower than the target compound’s typical yields, suggesting steric challenges) .
    • Key Difference: The aryl group introduces aromatic interactions, but the lack of fluorine reduces electron-withdrawing effects.
  • tert-Butyl 3-(2-Hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) :

    • Substituents: A simpler hydroxyethyl group without fluorine.
    • Similarity Score: 0.85 (compared to the target compound) .
    • Impact: Reduced lipophilicity and metabolic stability due to the absence of the trifluoromethyl group.
Heterocyclic and Functionalized Derivatives
  • tert-Butyl 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (6) :

    • Substituents: Oxadiazole ring with a methoxyphenyl group.
    • Application: Used in PET imaging agents due to its heteroaromatic stability .
    • ¹H NMR: Distinct aromatic signals (δ 7.67 ppm) vs. the target compound’s aliphatic trifluoro-hydroxyethyl shifts .
  • tert-Butyl 3-(4-Iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (7) :

    • Substituents: Iodine atom enhances radiosensitivity for imaging applications.
    • Melting Point: 109–110°C (higher than the target compound’s, likely due to halogen-induced crystallinity) .

Halogenated and Boronated Derivatives

  • tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) :

    • Substituents: Bromoethyl group as a leaving site for nucleophilic substitutions.
    • Molecular Weight: 264.16 g/mol.
    • Log P: Higher than the target compound due to bromine’s hydrophobicity .
  • tert-Butyl 3-(Cyanomethyl)-3-(4-borono-1H-pyrazol-1-yl)azetidine-1-carboxylate (3): Substituents: Boronate ester for Suzuki-Miyaura cross-coupling. Application: Intermediate in synthesizing kinase inhibitors .

Stereochemical and Fluorinated Analogs

  • (R)-tert-Butyl 4-(5-Bromo-6-((S)-1-(2-((3bS,4aR)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)pyridin-2-yl)ethynyl)-2,2-dimethyloxazolidine-3-carboxylate (59A) :
    • Substituents: Complex fluorinated bicyclic system.
    • Molecular Weight: 799 g/mol (significantly larger than the target compound).
    • Application: Antiviral or anticancer candidate due to multi-fluorine motifs .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Application Notes
tert-Butyl 3-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]azetidine-1-carboxylate Trifluoro-hydroxyethyl (R-configuration) 255.23 CF₃, -OH N/A High metabolic stability
tert-Butyl 3-(2-Hydroxyethyl)azetidine-1-carboxylate Hydroxyethyl 201.24 -OH N/A Intermediate for further functionalization
tert-Butyl 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate Oxadiazole, methoxyphenyl 333.33 Heteroaromatic, -OCH₃ 99% PET imaging probes
tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate Bromoethyl 264.16 -Br N/A Nucleophilic substitution substrate
tert-Butyl 3-(Cyanomethyl)-3-(4-borono-1H-pyrazol-1-yl)azetidine-1-carboxylate Cyanomethyl, boronate 361.19 -CN, boron 81.9% Cross-coupling reagent

Key Research Findings

  • Stereochemical Impact : The R-configuration in the target compound optimizes hydrogen-bonding interactions in enzyme binding pockets, as seen in fluorinated azetidine-based inhibitors .
  • Fluorine Effects: Trifluoromethyl groups improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., compound 1h in ) .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., 4-tert-butylphenyl in compound 1j) show lower yields (34–47%) due to steric hindrance .

Biological Activity

tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate (CAS Number: 2166273-43-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H16F3NO3
  • Molecular Weight : 255.23 g/mol
  • IUPAC Name : tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with various receptors and enzymes.

Antimicrobial Activity

Studies indicate that derivatives of azetidine compounds exhibit significant antimicrobial properties. The presence of the trifluoro group may enhance the compound's efficacy against bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic processes.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated its potential to inhibit pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in various disease models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or substituents can significantly alter its pharmacological profile. For instance:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • tert-butyl Group : Contributes to steric bulk, potentially affecting receptor interactions.

Case Study 1: Antimicrobial Screening

A series of azetidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests that this compound could be evaluated further for its antimicrobial properties.

Case Study 2: Anti-inflammatory Assay

In a recent study evaluating anti-inflammatory agents, compounds were tested for their ability to inhibit nitric oxide production in macrophages. The results showed that certain azetidine derivatives reduced nitric oxide levels significantly at concentrations as low as 25 µM, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the azetidine ring, tert-butyl group, and trifluoro-hydroxyethyl substituent. For example, ¹H NMR signals at δ 4.40–4.29 ppm (azetidine protons) and δ 1.46 ppm (tert-butyl) are diagnostic .
  • Chiral HPLC : Essential for confirming the (1R) configuration of the hydroxyethyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₁H₁₈F₃NO₃; calc. 281.13 g/mol).

Advanced Tip : X-ray crystallography can resolve absolute configuration if chiral centers are ambiguous .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

How can stereochemical integrity be maintained during synthesis, particularly for the (1R)-configured hydroxyethyl group?

Advanced Research Question

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for enantioselective epoxidation or hydroxylation.
  • Dynamic Resolution : Combine kinetic resolution with racemization agents (e.g., enzymes) to enrich the desired (1R) isomer .
  • Stereochemical Monitoring : Regular chiral HPLC analysis during intermediate steps to detect epimerization .

What biological or pharmacological applications have been explored for this compound?

Advanced Research Question

  • Enzyme Inhibition : Azetidine derivatives are investigated as noncovalent inhibitors of viral proteases (e.g., SARS-CoV-2 3CLpro) due to their rigid conformation .
  • PET Imaging : Radiolabeled analogs (e.g., ¹¹C-labeled azetidinecarboxylates) target enzymes like monoacylglycerol lipase (MAGL) in neurological studies .
  • Structure-Activity Relationship (SAR) : Modifications at the 3-position (e.g., fluoromethyl vs. hydroxymethyl groups) impact potency and selectivity .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question

  • Reproducibility Checks : Verify reaction conditions (e.g., catalyst batch, solvent purity) and substrate ratios. For example, Pd(dba)₂ purity significantly affects coupling efficiency .
  • Data Normalization : Compare yields against internal standards (e.g., known reaction controls) to isolate variables.
  • Meta-Analysis : Review patent vs. academic literature for methodological discrepancies. For instance, industrial protocols may use optimized ligand systems not disclosed in journals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.